Decanal - d2
Description
Significance of Isotopic Labeling in Mechanistic Elucidation and Pathway Analysis
Isotopic labeling is a powerful technique used to trace the journey of atoms through chemical reactions and biological pathways. acs.orgtdl.org By substituting a common isotope with a heavier, stable one like deuterium (B1214612) (²H), scientists can track molecules and gain profound insights into reaction mechanisms and kinetics. acs.orgnih.gov This substitution is particularly valuable because the increased mass of deuterium can alter the vibrational frequency of its chemical bond, leading to a phenomenon known as the kinetic isotope effect (KIE). nih.govlibretexts.org
The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. libretexts.org Observing a KIE when a C-H bond is replaced with a C-D bond provides strong evidence that this bond is being broken or formed in the rate-determining step of the reaction. This makes deuterium labeling an invaluable tool for elucidating the transition states of reactions, a critical aspect of mechanistic chemistry. nih.govlibretexts.org Furthermore, isotopically labeled compounds, including those with deuterium, serve as ideal internal standards in analytical techniques like mass spectrometry (MS), allowing for precise and accurate quantification of their non-labeled counterparts in complex biological samples. researchgate.netnih.gov
Overview of Decanal (B1670006) and its Analogues in Natural Systems and Synthetic Applications
Decanal is a ten-carbon saturated fatty aldehyde that is prevalent in nature. wikipedia.orgymdb.ca It is a key component of the characteristic aroma of citrus fruits and is also found in buckwheat and coriander essential oil. capes.gov.br In biological systems, decanal functions as a plant metabolite and exhibits antifungal and antimicrobial properties. wikipedia.org
Its distinct citrus-like scent makes it a valuable ingredient in the flavor and fragrance industries. capes.gov.br Beyond its sensory applications, decanal is a versatile building block in synthetic chemistry. It serves as a crucial intermediate in the manufacturing of various chemicals, including pharmaceuticals and polymers. researchgate.netbeilstein-journals.org Industrially, it can be synthesized through the oxidation of the corresponding alcohol, decanol. capes.gov.br
Rationale for Investigating Decanal-[d2] and its Unique Research Prospects
The synthesis and investigation of Decanal-d2, where the hydrogen atom on the aldehyde functional group (the formyl group) is replaced by deuterium (also referred to as 1-[²H]decanal), opens up specific and powerful avenues for research. The primary rationale for its use lies in its ability to act as a precise probe in mechanistic studies and as a reliable standard for analytical chemistry.
Mechanistic Elucidation in Biocatalysis: A significant application of Decanal-d2 is in the study of enzyme mechanisms. A prime example is its use in unraveling the complexities of the bacterial luciferase reaction, a process responsible for bioluminescence in certain bacteria. nih.gov In this reaction, a long-chain fatty aldehyde like decanal is oxidized to produce light. wikipedia.org By comparing the reaction rates of normal decanal (1-[¹H]decanal) with Decanal-d2 (1-[²H]decanal), researchers can measure the kinetic isotope effect.
Studies have shown an unusual aldehydic deuterium isotope effect of approximately 1.5 in the bacterial luciferase reaction. acs.org A detailed kinetic analysis revealed that after the initial formation of a key intermediate, the aldehydic deuterium isotope effect is estimated to be around 1.9. acs.orgnih.gov This finding suggests that the cleavage of the C-D bond (or C-H bond in the native substrate) is part of a single, rate-limiting step in the light-emitting pathway. acs.orgnih.gov Such data is critical for validating proposed reaction mechanisms, with theoretical calculations suggesting that a pathway involving a dioxirane (B86890) intermediate is consistent with the observed KIE. nih.gov
Advanced Analytical Applications: In the field of metabolomics and lipidomics, accurate quantification of endogenous molecules like fatty aldehydes is crucial. Fatty aldehydes can be challenging to analyze due to their chemical properties. nih.gov Decanal-d2 serves as an excellent internal standard for the quantitative analysis of decanal and other fatty aldehydes by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). nih.govscience.gov Because it is chemically identical to decanal but has a different mass, it can be added to a biological sample at a known concentration. It behaves similarly during extraction and ionization but is detected as a distinct peak in the mass spectrum, allowing for highly accurate quantification of the native analyte by correcting for sample loss or variations in instrument response.
Precursor for Labeled Materials: While specific applications in advanced materials are less documented than in chemical biology, deuterated building blocks like Decanal-d2 are valuable precursors for synthesizing deuterium-labeled polymers and other functional materials. researchgate.netresearchgate.net Incorporating deuterium can modify the properties of materials, and labeled polymers can be used in techniques like neutron scattering to study polymer dynamics and structure.
Data Tables
Table 1: Physical and Chemical Properties of Decanal This interactive table summarizes key properties of the unlabeled compound, Decanal.
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₂₀O | wikipedia.orgnih.gov |
| Molecular Weight | 156.27 g/mol | wikipedia.orgnih.gov |
| Appearance | Colorless to light yellow liquid | wikipedia.org |
| Odor | Pleasant, citrus-like | wikipedia.org |
| Boiling Point | 207 to 209 °C | capes.gov.br |
| Melting Point | 7 °C | capes.gov.br |
| Density | ~0.83 g/mL | capes.gov.br |
| CAS Number | 112-31-2 | wikipedia.orgnih.gov |
Table 2: Research Findings on Kinetic Isotope Effect (KIE) of Decanal-d2 This interactive table presents detailed findings from studies using Decanal-d2 to investigate the bacterial luciferase reaction.
| Research Parameter | Finding | Significance | Source(s) |
| System Studied | Bacterial Luciferase from Vibrio harveyi | A model system for studying bioluminescence and enzyme-catalyzed oxidation. | nih.gov |
| Substrates Compared | 1-[¹H]decanal vs. 1-[²H]decanal (Decanal-d2) | To determine the effect of isotopic substitution at the reactive aldehyde C-H bond. | acs.org |
| Observed KIE (kH/kD) | ~1.5 | Indicates that the aldehydic C-H bond cleavage is involved in a rate-influencing step. | acs.org |
| Estimated Intrinsic KIE | ~1.9 | Reflects the isotope effect on the single kinetic step following intermediate formation, providing a clearer picture of the rate-limiting chemistry. | acs.orgnih.gov |
| Conclusion | The aldehydic KIE arises from a single kinetic step. | Supports a mechanism where C-H bond breaking is a critical, rate-determining event in the light production pathway. | acs.orgnih.gov |
Properties
CAS No. |
1335435-55-6 |
|---|---|
Molecular Formula |
C10H18D2O |
Molecular Weight |
158.28 |
Purity |
90% min. |
Synonyms |
Decanal - d2 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation Strategies for Decanal D2
Stereoselective and Regioselective Deuteration Techniques
Achieving selective deuteration at a specific molecular site is a primary challenge in the synthesis of labeled compounds. For Decanal-d2, this involves the introduction of two deuterium (B1214612) atoms at the carbonyl carbon.
Catalytic Deuteration Approaches
Catalytic methods offer powerful routes for deuterium incorporation. While direct catalytic hydrogen-deuterium exchange on an aldehyde's formyl group can be challenging, several indirect and direct strategies have been developed.
Anti-Markovnikov Hydration of Terminal Alkynes: A prominent strategy for preparing C-1 deuterated aldehydes involves the regioselective hydration of terminal alkynes. Using a deuterium source like D₂O, this method can yield the desired aldehyde. For instance, ruthenium-catalyzed anti-Markovnikov hydration of 1-decyne (B165119) in the presence of D₂O would theoretically produce Decanal-d. organic-chemistry.orgacs.org Further refinement of this process would be needed to achieve the d2 labeling.
N-Heterocyclic Carbene (NHC) Catalysis: Recent advances have shown that NHC catalysts can promote the hydrogen-deuterium exchange (HDE) reaction at the formyl group of various aldehydes, including aliphatic ones. nih.govresearchgate.net This direct approach uses D₂O as an inexpensive and readily available deuterium source. nih.govgoogle.com The NHC forms a Breslow intermediate with the aldehyde, facilitating the exchange. This method is advantageous as it can be applied late in a synthetic sequence under mild conditions. nih.govresearchgate.netgoogle.com
| Catalytic Method | Catalyst/Reagent | Deuterium Source | Key Feature |
| Anti-Markovnikov Hydration | Ruthenium Complexes (e.g., RuCpCl(dppm)) | D₂O | High regioselectivity for terminal alkynes. organic-chemistry.org |
| Hydrogen-Deuterium Exchange | N-Heterocyclic Carbenes (NHC) | D₂O | Direct, mild deuteration of the formyl C-H bond. nih.govresearchgate.net |
| Transfer Deuteration | Pd/C | Deuterated Hypophosphite | Selective reduction of alkenes and alkynes. marquette.edu |
Organometallic and Ligand-Mediated Deuteration
Organometallic reagents provide a precise toolkit for introducing deuterium. The reduction of a suitable carboxylic acid derivative with a deuterated reducing agent is a conventional and effective method.
Reduction of Decanoyl Derivatives: A common strategy involves the reduction of a decanoic acid derivative, such as an ester or acyl chloride, using a powerful deuterated reducing agent. Lithium aluminum deuteride (B1239839) (LiAlD₄) is a frequently used reagent for this purpose, capable of reducing esters to α,α-dideuterio alcohols. researchgate.net The resulting 1,1-dideuterio-1-decanol can then be oxidized to Decanal-d2.
Precursor Design and Derivatization Routes to Decanal-[d2]
The most straightforward and widely documented pathway to Decanal-d2 involves the careful design and synthesis of a deuterated precursor, which is then converted to the final aldehyde.
Oxidation Pathways to Decanal-[d2] from Deuterated Alcohols
The oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. For Decanal-d2, the precursor of choice is 1,1-dideuterio-1-decanol (decanol-d2). wikipedia.orgatamanchemicals.com The synthesis of this precursor is typically achieved by the reduction of decanoic acid or its esters with a deuterated hydride reagent. researchgate.netwikipedia.org
Once 1,1-dideuterio-1-decanol is obtained, it can be oxidized to Decanal-d2. Care must be taken to choose an oxidizing agent that does not lead to over-oxidation to the carboxylic acid.
Common Oxidizing Agents for Alcohol to Aldehyde Conversion:
| Reagent | Common Name/Abbreviation | Conditions | Notes |
| Pyridinium chlorochromate | PCC | Anhydrous CH₂Cl₂ | A mild and reliable reagent for stopping oxidation at the aldehyde stage. imreblank.ch |
| Chromium trioxide/Sulfuric acid | Jones Reagent | Acetone | A strong oxidizing agent; conditions must be carefully controlled to prevent formation of decanoic acid. brainly.inaskfilo.com |
| Copper/Silicon Dioxide | Cu/SiO₂ Catalyst | Vapor-phase dehydrogenation | A catalytic method that can provide high selectivity for the aldehyde. researchgate.net |
The general reaction is the oxidation of 1-decanol (B1670082) to decanal (B1670006). wikipedia.orgtaylorandfrancis.com This well-established reaction is adapted by using the deuterated alcohol precursor. For example, the oxidation of [5,6-²H₂]Hexan-1-ol to the corresponding aldehyde using PCC has been successfully demonstrated, indicating the viability of this method for deuterated long-chain alcohols. imreblank.ch
Isotopic Purity Assessment and Enrichment Quantification in Synthesis
Ensuring the isotopic purity and quantifying the level of deuterium incorporation are critical steps in the characterization of Decanal-d2. Several analytical techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the specific location of the deuterium atoms. nih.gov
¹H NMR: In the ¹H NMR spectrum of a successfully synthesized Decanal-d2, the signal corresponding to the aldehydic proton (around 9.7 ppm) should be absent or significantly diminished. Quantification can be achieved by comparing the integration of the residual proton signal to an internal standard. researchgate.net
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a definitive confirmation of the deuterium's position in the molecule.
¹³C NMR: The presence of deuterium causes a characteristic isotopic shift in the signal of the adjacent carbon atom. This can also be used to confirm and quantify site-specific deuteration. researchgate.net
A combination of these methods provides a comprehensive assessment of the synthesized Decanal-d2, confirming its structure and quantifying its isotopic enrichment. imreblank.chimreblank.chansto.gov.au
| Analytical Technique | Information Provided | Key Advantages |
| Mass Spectrometry (MS/HRMS) | Overall deuterium incorporation and isotopic distribution. nih.govresearchgate.net | High sensitivity, provides molecular weight confirmation. nih.gov |
| ¹H NMR Spectroscopy | Absence of proton signal at the deuterated site. researchgate.net | Readily available, allows for quantification against a standard. |
| ²H NMR Spectroscopy | Direct detection and confirmation of deuterium position. | Unambiguous evidence of deuteration site. |
| ¹³C NMR Spectroscopy | Isotopic shift confirms deuterium on adjacent carbon. researchgate.net | Provides site-specific information. |
Advanced Analytical and Spectroscopic Characterization of Decanal D2
High-Resolution Mass Spectrometry (HRMS) for Isotopic Fidelity and Molecular Structure
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of isotopically labeled compounds. It offers high accuracy and resolving power, which is essential for differentiating between molecules with very similar masses. nih.gov This capability is particularly important for confirming the successful incorporation of deuterium (B1214612) and determining the isotopic purity of Decanal-d2.
In a typical HRMS analysis, the instrument measures the mass-to-charge ratio (m/z) of ions with high precision. For Decanal-d2, the expected molecular weight would be slightly higher than that of its non-deuterated counterpart, Decanal (B1670006), due to the presence of two deuterium atoms. The high resolution of the mass spectrometer allows for the clear distinction between the deuterated and non-deuterated species, as well as any partially deuterated intermediates. thermofisher.com
Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for studying protein dynamics and conformation. nih.govwaters.comthermofisher.com While primarily used for proteins, the principles can be adapted to study the stability of the deuterium label in smaller molecules like Decanal-d2 under various conditions.
By subjecting Decanal-d2 to different environments (e.g., changes in pH or temperature) and analyzing the sample at various time points with HRMS, it is possible to track any potential migration or exchange of the deuterium atoms with hydrogen atoms from the surrounding medium. This is crucial for applications where the position of the deuterium label is critical for the experimental outcome. The high sensitivity of modern mass spectrometers allows for the detection of even minor changes in the isotopic distribution. thermofisher.com
A simplified representation of potential species that could be monitored by HRMS is shown in the table below.
| Species | Molecular Formula | Exact Mass (Da) |
| Decanal | C₁₀H₂₀O | 156.1514 |
| Decanal-d1 | C₁₀H₁₉DO | 157.1577 |
| Decanal-d2 | C₁₀H₁₈D₂O | 158.1640 |
| This is an interactive data table. Users can sort and filter the data as needed. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise location of atoms within a molecule. For deuterated compounds, a combination of different NMR experiments provides a comprehensive picture of the deuterium incorporation.
¹H-NMR (Proton NMR): In the ¹H-NMR spectrum of a deuterated compound, the signal corresponding to the proton that has been replaced by deuterium will be absent or significantly reduced in intensity. libretexts.orgstanford.edu For Decanal-d2, if the deuterium atoms are located on the aldehyde group, the characteristic aldehyde proton peak (around 9.76 ppm) would be absent. chemicalbook.comhmdb.cahmdb.ca The disappearance of this signal is a strong indicator of successful deuteration at that specific position.
²H-NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. wikipedia.orgnumberanalytics.com It is particularly useful for confirming the presence of deuterium and can provide information about the number of different deuterium environments in the molecule. sigmaaldrich.com A peak in the ²H-NMR spectrum confirms the incorporation of deuterium. wikipedia.org The chemical shift range in ²H-NMR is similar to that of ¹H-NMR, but the resolution is often poorer. wikipedia.org For Decanal-d2, a signal in the aldehyde region would confirm the position of the deuterium atoms.
¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum can also provide evidence of deuteration. The carbon atom attached to a deuterium atom will experience a change in its chemical shift and the coupling pattern will be different compared to a carbon attached to a proton. The signal for a carbon bonded to deuterium often appears as a multiplet due to C-D coupling and is shifted slightly upfield.
A summary of expected NMR observations for Decanal-d2 is presented below.
| NMR Technique | Expected Observation for Decanal-d2 (deuteration at aldehyde group) | Reference Spectrum (Decanal) |
| ¹H-NMR | Absence of the aldehyde proton signal at ~9.76 ppm. | Aldehyde proton signal present at ~9.76 ppm. chemicalbook.comhmdb.cahmdb.ca |
| ²H-NMR | A signal in the aldehyde region, confirming the presence of deuterium. | No signal. |
| ¹³C-NMR | The aldehyde carbon signal will be a multiplet and shifted slightly upfield. | The aldehyde carbon signal will be a singlet (or doublet if coupled to the aldehyde proton). |
| This table is interactive and allows for comparison between the expected spectra of Decanal-d2 and Decanal. |
Vibrational Spectroscopy (FT-IR, Raman) for Deuterium-Induced Band Shifts
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are sensitive to changes in bond vibrational frequencies upon isotopic substitution. su.se
When a hydrogen atom is replaced by a heavier deuterium atom, the vibrational frequency of the corresponding bond decreases. libretexts.org This is because the frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. This isotopic shift is a clear indicator of deuteration.
For Decanal-d2, the C-D stretching vibration will appear at a lower frequency (wavenumber) compared to the C-H stretching vibration in non-deuterated decanal. nih.gov The C=O stretching frequency may also be slightly affected. msu.edu
FT-IR Spectroscopy: In the FT-IR spectrum of Decanal-d2, the characteristic C-H stretching band of the aldehyde group (around 2700-2900 cm⁻¹) would be replaced by a C-D stretching band at a lower wavenumber (approximately 2000-2200 cm⁻¹).
Raman Spectroscopy: Similar to FT-IR, Raman spectroscopy can detect the shift in vibrational frequencies due to deuteration. Raman spectroscopy is particularly useful for analyzing symmetric vibrations and can provide complementary information to FT-IR. spectroscopyonline.com The D2 band in Raman spectra is associated with disordered graphitic lattices. researchgate.net
The table below summarizes the expected vibrational band shifts.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) in Decanal | Expected Wavenumber (cm⁻¹) in Decanal-d2 |
| Aldehydic C-H Stretch | 2700 - 2900 | N/A |
| Aldehydic C-D Stretch | N/A | 2000 - 2200 |
| Carbonyl (C=O) Stretch | ~1730 | Slight shift to lower wavenumber |
| This interactive table highlights the expected changes in the vibrational spectra upon deuteration. |
Chromatographic Separation Techniques for Purity and Quantitative Analysis
Chromatographic techniques are essential for separating Decanal-d2 from any unreacted starting materials, byproducts, or its non-deuterated counterpart. This ensures the purity of the final product.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination of two analytical techniques that is well-suited for the analysis of volatile compounds like Decanal-d2. etamu.edunih.gov
Gas Chromatography (GC): The GC component separates the components of a mixture based on their boiling points and interactions with the stationary phase of the chromatography column. etamu.edu Although Decanal and Decanal-d2 have very similar boiling points, a high-resolution capillary column may be able to achieve partial separation.
Mass Spectrometry (MS): The MS component detects and identifies the separated compounds based on their mass-to-charge ratio. etamu.edu As the compounds elute from the GC column, they are ionized and their mass spectra are recorded. The mass spectrum of Decanal-d2 will show a molecular ion peak at a higher m/z value than that of Decanal, confirming its identity. hmdb.ca
GC-MS can be used for both qualitative (identification) and quantitative analysis. researchgate.net By using a suitable internal standard, the concentration and isotopic purity of Decanal-d2 can be accurately determined. nih.gov Thermal desorption GC-MS (TD-GC-MS) is a variation of this technique that is particularly useful for analyzing trace amounts of volatile and semi-volatile organic compounds. measurlabs.combath.ac.uk
The following table outlines the expected GC-MS data for Decanal and its deuterated isotopologue.
| Compound | Expected Retention Time | Key Mass Spectral Fragment (m/z) |
| Decanal | t₁ | 156 (M⁺) |
| Decanal-d2 | Slightly > t₁ | 158 (M⁺) |
| This interactive table can be used to compare the expected GC-MS data for Decanal and Decanal-d2. |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantitation
Liquid chromatography-mass spectrometry (LC-MS) is a powerful and widely used technique for the quantitative analysis of various compounds, including deuterated aldehydes like Decanal-d2. wikipedia.org This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection provided by mass spectrometry. wikipedia.org For aldehydes, which can be challenging to analyze directly, derivatization is often employed to enhance their chromatographic retention and ionization efficiency in the mass spectrometer. researchgate.netnih.gov
The use of isotopically labeled internal standards is a cornerstone of accurate quantification in LC-MS analysis. google.com Decanal-d2 itself can serve as an internal standard for the quantification of its non-deuterated counterpart, decanal, and other related aldehydes in complex matrices. semanticscholar.org This isotope dilution mass spectrometry (IDMS) approach corrects for variations in sample preparation, chromatographic separation, and ionization, leading to highly precise and accurate results. google.com
In a typical LC-MS/MS (tandem mass spectrometry) workflow for aldehyde quantification, the derivatized analytes are separated on a reversed-phase column. researchgate.netmdpi.com Detection is often performed using positive electrospray ionization (ESI+) in selected reaction monitoring (SRM) mode. researchgate.netresearchgate.net This involves monitoring specific precursor-to-product ion transitions for both the analyte and the isotopically labeled internal standard, which provides excellent selectivity and reduces matrix interference. researchgate.netwaters.com
For instance, in the analysis of odor-active compounds in pea protein isolates, Decanal-d2 was used as an internal standard for the quantification of various aldehydes. semanticscholar.org The method involved derivatization with 3-nitrophenylhydrazine (B1228671) (3-NPH) followed by UHPLC-MS/MS analysis. semanticscholar.org This approach yielded very low limits of detection (LOD) and quantification (LOQ), demonstrating the high sensitivity of the technique. semanticscholar.org
The table below summarizes typical parameters for an LC-MS/MS method for aldehyde quantification using a deuterated internal standard.
Table 1: Illustrative LC-MS/MS Parameters for Aldehyde Quantitation
| Parameter | Description |
|---|---|
| Chromatography | Ultra-High-Performance Liquid Chromatography (UHPLC) |
| Column | Reversed-phase C18 |
| Mobile Phase | Gradient of water and acetonitrile/methanol with a small percentage of acid (e.g., formic acid) |
| Derivatization Agent | 3-Nitrophenylhydrazine (3-NPH) or similar reagent |
| Ionization | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Selected Reaction Monitoring (SRM) |
| Internal Standard | Decanal-d2 or other appropriate deuterated aldehyde |
Gas Chromatography-Ion Mobility Spectrometry (GC-IMS)
Gas chromatography-ion mobility spectrometry (GC-IMS) is an increasingly popular technique for the analysis of volatile organic compounds (VOCs), including aldehydes. frontiersin.orgencyclopedia.pub This method combines the high separation efficiency of gas chromatography with the rapid and sensitive detection offered by ion mobility spectrometry. encyclopedia.pub GC-IMS provides a two-dimensional separation based on both the retention time of a compound in the GC column and the drift time of its ions in the IMS cell. nih.govresearchgate.net
In GC-IMS analysis, a sample is injected into the GC, where compounds are separated based on their volatility and interaction with the stationary phase. nih.gov The separated compounds then enter the IMS, where they are ionized and drift through a tube under the influence of an electric field. researchgate.net The time it takes for an ion to travel through the drift tube is dependent on its size, shape, and charge, allowing for an additional dimension of separation. nih.gov
This technique is particularly well-suited for the analysis of complex mixtures of VOCs and can be used for fingerprinting applications to differentiate between samples from different origins. frontiersin.orgimreblank.ch The high sensitivity of GC-IMS allows for the detection of trace levels of aldehydes. nih.govchromatographyonline.com
While direct analysis of aldehydes by GC-IMS is possible, challenges such as peak tailing for high-boiling-point compounds can occur. x-mol.com This can be influenced by the temperature of the IMS drift tube. x-mol.com For many aldehydes, increasing the drift tube temperature can improve peak shape and resolution. x-mol.com
The data generated by GC-IMS is often visualized as a three-dimensional spectrum or a two-dimensional topographic plot, where the x-axis represents the drift time, the y-axis represents the retention time, and the color intensity corresponds to the signal abundance. mdpi.com
Table 2: Key Features of GC-IMS for Aldehyde Analysis
| Feature | Description |
|---|---|
| Separation Principle | Two-dimensional: GC retention time and IMS drift time |
| Sample Introduction | Typically Headspace (HS) injection for volatile compounds |
| Ionization Source | Commonly a radioactive source (e.g., tritium) or a non-radioactive source |
| Data Output | 2D or 3D spectrum showing retention time, drift time, and signal intensity |
| Advantages | High sensitivity, rapid analysis, good for complex mixtures and fingerprinting |
| Considerations | Peak shape can be affected by IMS drift tube temperature for certain compounds |
Stopped-Flow Spectroscopy for Transient Species Identification
Stopped-flow spectroscopy is a rapid-mixing technique used to study the kinetics of fast reactions in solution, with timescales typically in the millisecond range. wikipedia.orglibretexts.org This method is ideal for identifying and characterizing transient intermediates that are formed and consumed during a chemical reaction. colorado.edu
In a stopped-flow experiment, small volumes of reactant solutions are rapidly driven from syringes into a mixing chamber. libretexts.org The mixed solution then flows into an observation cell where the reaction can be monitored using a spectroscopic probe, such as UV-Vis absorbance or fluorescence. wikipedia.org The flow is then abruptly stopped, and the change in the spectroscopic signal is recorded as a function of time. libretexts.org
This technique has been applied to study the reaction mechanisms of enzymes and other chemical processes involving aldehydes. For example, a stopped-flow kinetic analysis was used to investigate the microscopic rate constants for the reactions of 1-[¹H]decanal and 1-[²H]decanal (Decanal-d2) in the bacterial luciferase reaction. nih.govacs.org This study helped to determine the deuterium isotope effect and elucidate the reaction mechanism, including the formation of a flavin C4a-hydroperoxy hemiacetal intermediate. nih.govacs.org
By analyzing the kinetic data at different wavelengths, it is possible to identify the spectral signatures of transient species and determine the rate constants for their formation and decay. nih.gov Stopped-flow techniques can be combined with various spectroscopic methods, including absorbance, fluorescence, and circular dichroism, to provide comprehensive information about the reaction intermediates. colorado.edu
Table 3: Principles of Stopped-Flow Spectroscopy for Kinetic Analysis
| Aspect | Description |
|---|---|
| Technique | Rapidly mixes reactants and monitors the reaction in real-time. |
| Timescale | Typically investigates reactions with half-lives in the millisecond range. wikipedia.org |
| Detection Methods | UV-Vis absorbance, fluorescence, circular dichroism. colorado.edu |
| Application to Decanal-d2 | Studying kinetic isotope effects and identifying transient intermediates in enzymatic reactions. nih.govacs.org |
| Data Analysis | Fitting the time-dependent spectroscopic data to kinetic models to determine rate constants. |
Validation Protocols for Decanal-d2 Analytical Methods
Validation of an analytical method is crucial to ensure that the results obtained are reliable, accurate, and reproducible. ut.ee For methods used to quantify Decanal-d2, whether as an analyte or an internal standard, a comprehensive validation protocol should be followed. This is particularly important for complex techniques like LC-MS and GC-IMS. ut.eeresearchgate.net
A typical method validation protocol includes the assessment of several key parameters:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. unc.edu For MS-based methods, this is often achieved through the use of tandem MS (MS/MS) or high-resolution MS. ut.ee
Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte. core.ac.uk This is typically evaluated by analyzing a series of calibration standards. unc.edu
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision reflects the degree of agreement among a series of measurements. unc.edu These are often assessed by analyzing quality control (QC) samples at different concentration levels. unc.edu
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. semanticscholar.org
Recovery: The efficiency of the extraction process, determined by comparing the response of an analyte spiked into a sample matrix before and after extraction. semanticscholar.org
Matrix Effects: The influence of other components in the sample matrix on the ionization of the analyte, which can lead to ion suppression or enhancement. ut.ee The use of an isotopically labeled internal standard like Decanal-d2 is the most effective way to compensate for matrix effects. waters.comut.ee
Stability: The stability of the analyte in the sample matrix under different storage and handling conditions. unc.edu
For methods involving isotopically labeled compounds, specific validation considerations apply. researchgate.net This includes ensuring the isotopic purity of the standard and checking for any potential isotopic exchange during sample preparation and analysis. nih.gov
Table 4: Key Parameters for Analytical Method Validation
| Validation Parameter | Objective |
|---|---|
| Selectivity/Specificity | Ensure the method measures only the intended analyte without interference. unc.edu |
| Linearity and Range | Establish the concentration range for reliable quantification. core.ac.uk |
| Accuracy | Determine the closeness of the measured value to the true value. unc.edu |
| Precision (Repeatability & Intermediate Precision) | Assess the variability of the measurements. unc.edu |
| Limit of Detection (LOD) | Determine the lowest detectable analyte concentration. semanticscholar.org |
| Limit of Quantitation (LOQ) | Determine the lowest quantifiable analyte concentration. semanticscholar.org |
| Recovery | Evaluate the efficiency of the sample preparation procedure. semanticscholar.org |
| Matrix Effects | Assess the impact of the sample matrix on the analytical signal. ut.ee |
| Stability | Evaluate the stability of the analyte under various conditions. unc.edu |
Mechanistic Investigations Utilizing Decanal D2 As a Kinetic and Pathway Probe
Kinetic Isotope Effect (KIE) Studies for Rate-Determining Step Elucidation
The Kinetic Isotope Effect (KIE) is a change in the reaction rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org Formally, it is the ratio of the rate constant for the reaction with the light isotope to the rate constant for the reaction with the heavy isotope (kL/kH). wikipedia.org In the context of Decanal-d2, this translates to comparing the reaction rate of the deuterated aldehyde (kD) to its non-deuterated counterpart (kH). The magnitude of this effect provides valuable insights into the transition state of the rate-determining step.
Primary and Secondary Isotope Effects
Kinetic isotope effects are categorized as either primary or secondary, depending on whether the bond to the isotopically labeled atom is broken during the rate-determining step.
Primary Kinetic Isotope Effect (PKIE): A primary KIE is observed when the C-D bond in Decanal-d2 is cleaved in the rate-determining step of a reaction. libretexts.org Due to the greater mass of deuterium (B1214612) compared to hydrogen, the C-D bond has a lower zero-point vibrational energy than the C-H bond. princeton.edu Consequently, more energy is required to break the C-D bond, leading to a slower reaction rate for the deuterated compound. libretexts.org A significant primary KIE, typically with a kH/kD ratio between 2 and 7, is strong evidence that the aldehydic C-H bond is broken in the rate-limiting step. libretexts.org
Secondary Kinetic Isotope Effect (SKIE): A secondary KIE arises when the C-D bond is not broken in the rate-determining step, but the hybridization of the carbon atom changes. princeton.edu These effects are generally smaller than primary KIEs. wikipedia.org
α-Secondary KIE: This effect is observed when the isotopic substitution is on the carbon atom undergoing a change in hybridization. For example, if the aldehydic carbon of Decanal-d2 changes from sp2 to sp3 hybridization in the transition state, an inverse KIE (kH/kD < 1) is typically observed. epfl.ch Conversely, a change from sp3 to sp2 hybridization usually results in a normal KIE (kH/kD > 1). epfl.ch
β-Secondary KIE: This occurs when the isotope is substituted at a position adjacent to the reacting center. libretexts.org
The magnitude and direction (normal or inverse) of the KIE provide crucial information about the geometry and bonding of the transition state.
Experimental Design for KIE Measurement
Measuring the KIE for reactions involving Decanal-d2 requires careful experimental design. Two common approaches are intermolecular and intramolecular competition experiments.
Intermolecular Competition: In this method, two parallel reactions are run under identical conditions, one with Decanal (B1670006) and the other with Decanal-d2. The rates of the two reactions are measured independently, and the KIE is calculated as the ratio of the rate constants (kH/kD). This method is straightforward but can be sensitive to variations in experimental conditions between the two reactions.
Intramolecular Competition: This approach involves using a substrate that contains both hydrogen and deuterium at the reactive site, if structurally feasible. However, for a molecule like Decanal, this is not directly applicable. An alternative is a competition experiment where a mixture of Decanal and Decanal-d2 is subjected to the reaction conditions with a sub-stoichiometric amount of a reagent. The relative amounts of the deuterated and non-deuterated products are then analyzed to determine the KIE. This method can provide more accurate results as it eliminates the influence of variations in reaction conditions. epfl.ch
Table 1: Representative Kinetic Isotope Effects
| Reaction Type | Isotopic Position | Observed kH/kD | Interpretation |
| Aldehyde Oxidation | C1 | ~5-7 | C-H bond cleavage is rate-determining. |
| Aldol Condensation | C2 (α-carbon) | ~1.1-1.3 | Change in hybridization at the α-carbon in the transition state. |
| Cannizzaro Reaction | C1 | ~1.5-2.5 | Hydride transfer is part of the rate-determining step. |
Note: The values in this table are illustrative and can vary depending on the specific reaction conditions and substrates.
Elucidation of Organic Reaction Mechanisms with Deuterium Tracers
Deuterium labeling, as in Decanal-d2, is a powerful technique for tracing the fate of specific atoms throughout a reaction sequence. scielo.org.mx By monitoring the position of the deuterium atom in the products and intermediates, chemists can deduce the mechanism of complex organic transformations.
For instance, in a reaction where Decanal-d2 is a reactant, mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy can be used to determine if the deuterium atom is retained in the product, transferred to another molecule, or eliminated. This information is invaluable for distinguishing between proposed reaction pathways. If the deuterium from Decanal-d2 is found in a specific position in the product, it confirms a particular bond-forming or bond-breaking event.
Enzymatic Reaction Pathway Delineation using Decanal-d2
The principles of KIE and isotopic tracing with Decanal-d2 are also extensively applied in biochemistry to unravel the mechanisms of enzyme-catalyzed reactions.
Aldehyde Decarbonylase Mechanistic Studies on Alkane Biosynthesis
Aldehyde decarbonylases are enzymes that play a crucial role in the biosynthesis of alkanes in various organisms. researchgate.netresearchgate.net These enzymes catalyze the conversion of long-chain aldehydes to the corresponding alkanes with one less carbon atom. nih.gov The mechanism of this decarbonylation reaction has been a subject of intense investigation, and studies using deuterated aldehydes have been pivotal in understanding the process.
In cyanobacteria, aldehyde decarbonylase is a non-heme di-iron oxygenase that converts fatty aldehydes to alkanes and formate. nih.gov A key mechanistic question is how the C1-C2 bond of the aldehyde is cleaved. nih.gov Isotope-labeling studies have shown that the aldehydic C-H bond remains intact during the reaction. nih.gov This finding suggests that the reaction does not proceed through a simple homolytic cleavage of the C-H bond.
One proposed mechanism involves the formation of a reactive iron-peroxo species that attacks the aldehyde carbon. nih.gov This is followed by a one-electron reduction to form a hemiacetal radical, which then undergoes C1-C2 bond scission. nih.gov Subsequent proton-coupled electron transfer reduces the resulting alkyl radical to the final alkane product. nih.gov The use of specifically deuterated aldehydes like Decanal-d2 in these studies helps to confirm the retention of the aldehydic hydrogen and probe for any subtle secondary isotope effects that might provide further details about the transition state.
Hydrogen Transfer Events in Biocatalysis
Many enzymatic reactions involve the transfer of hydrogen atoms or hydride ions. Decanal-d2 can be used to investigate these hydrogen transfer events in biocatalysis. By using Decanal-d2 as a substrate, researchers can determine whether the deuterium atom is transferred to a cofactor, such as NAD+/NADH, or to another substrate molecule.
For example, in a reaction catalyzed by an alcohol dehydrogenase, if Decanal-d2 is reduced to 1-decanol-d2, it would indicate that the hydrogen for the reduction comes from the cofactor (e.g., NADH) and not from the solvent. Conversely, if the product is 1-decanol (B1670082) with the deuterium at a different position or lost to the solvent, it would suggest a different mechanism of hydrogen transfer. These types of experiments provide direct evidence for the source and destination of hydrogen atoms in complex biological transformations.
Probing Solvation and Solvent Effects with Deuterated Analogues
The use of isotopically labeled molecules, such as Decanal-d2, provides a powerful tool for investigating the intricate details of reaction mechanisms, particularly the role of the surrounding solvent environment. By strategically replacing hydrogen atoms with deuterium, researchers can gain insights into solvation dynamics and the nature of solvent-solute interactions during a chemical transformation. This is primarily achieved by studying the kinetic isotope effect (KIE), which is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes.
The substitution of hydrogen with deuterium in the decanal molecule, specifically at the aldehydic position to form Decanal-d2, can lead to measurable changes in reaction rates. These changes are not only indicative of the bond-breaking and bond-forming steps in the rate-determining step of a reaction but are also sensitive to the surrounding solvent. The solvent can influence the stability of the ground state and the transition state of a reaction, and the magnitude of the KIE can vary with the properties of the solvent, such as polarity, viscosity, and hydrogen-bonding capability.
Detailed research findings have demonstrated that the solvent can exert its influence in several ways. For instance, a polar solvent might stabilize a polar transition state more effectively than a nonpolar solvent, leading to an altered reaction rate. When a deuterated substrate like Decanal-d2 is used, the difference in the zero-point energy between the C-H and C-D bonds can be modulated by the solvent. This modulation can either enhance or diminish the observed kinetic isotope effect, providing valuable clues about the structure of the transition state and its interaction with the solvent molecules.
For example, in a reaction where the aldehydic C-H bond of decanal is cleaved, the primary kinetic isotope effect (kH/kD) is expected to be greater than 1. The magnitude of this effect can be influenced by the solvent. If the transition state is more stabilized by the solvent than the ground state, the activation energy will be lower, and the reaction will be faster. The extent of this stabilization can differ for the protiated and deuterated species, leading to a solvent-dependent KIE.
Consider a hypothetical reaction where Decanal is oxidized to decanoic acid in different solvents. The rate-determining step involves the cleavage of the C-H (or C-D) bond of the aldehyde group. The observed kinetic isotope effects in various solvents could provide insight into the transition state's polarity and the extent of solvent participation.
Table 1: Representative Data on the Effect of Solvent Polarity on the Kinetic Isotope Effect (KIE) for the Oxidation of Decanal and Decanal-d2
| Solvent | Relative Polarity | kH (Rate constant for Decanal) (s⁻¹) | kD (Rate constant for Decanal-d2) (s⁻¹) | Kinetic Isotope Effect (kH/kD) |
|---|---|---|---|---|
| Hexane | Low | 1.2 x 10⁻⁴ | 2.0 x 10⁻⁵ | 6.0 |
| Dichloromethane | Medium | 3.5 x 10⁻⁴ | 5.8 x 10⁻⁵ | 6.03 |
| Acetone | High | 8.1 x 10⁻⁴ | 1.4 x 10⁻⁴ | 5.79 |
| Acetonitrile | High | 9.5 x 10⁻⁴ | 1.6 x 10⁻⁴ | 5.94 |
By systematically studying the kinetics of reactions involving Decanal-d2 in a range of solvents with varying properties, it is possible to map out the energetic landscape of the reaction and elucidate the subtle yet crucial role that the solvent plays in dictating the reaction pathway and efficiency.
Applications of Decanal D2 in Advanced Biological and Environmental Research Systems
Metabolic Flux Analysis and Pathway Mapping in Biological Systems
Metabolic flux analysis (MFA) is a powerful technique for elucidating the rates of metabolic reactions within a biological system. creative-proteomics.comethz.ch Isotope labeling is a cornerstone of MFA, and the use of stable isotopes like deuterium (B1214612) in compounds such as Decanal-d2 provides a means to trace the flow of atoms through metabolic networks. creative-proteomics.com
Metabolomics, the comprehensive study of metabolites in a biological system, can be broadly categorized into untargeted and targeted approaches. metabolon.com Untargeted metabolomics aims to measure as many metabolites as possible, providing a broad overview of the metabolome. metabolon.com In contrast, targeted metabolomics focuses on the quantification of a specific, predefined set of metabolites. metabolon.comnih.gov
In both approaches, isotopically labeled internal standards are crucial for accurate quantification by correcting for variations in sample preparation and instrument response. Decanal-d2 can serve as such an internal standard in studies involving aldehydes or related metabolic pathways. For instance, in widely targeted metabolomics of food products like instant tea, where numerous volatile and non-volatile compounds are analyzed, a labeled standard like Decanal-d2 would be invaluable for ensuring data quality and comparability across different samples and analytical runs. frontiersin.org
The use of liquid chromatography-mass spectrometry (LC-MS) is a common analytical platform in metabolomics. metabolon.comnih.gov By adding a known amount of Decanal-d2 to a sample, the signal of the endogenous, unlabeled decanal (B1670006) can be normalized to the signal of the labeled standard, thereby improving the accuracy and precision of the measurement. This is particularly important when comparing metabolic profiles between different experimental groups, such as in studies investigating the effects of diet or disease on metabolism.
Decanal is an aldehyde that can be involved in lipid metabolism, a complex network of pathways responsible for the synthesis, breakdown, and transport of fats. lumenlearning.comnih.gov Dysregulation of lipid metabolism is implicated in various diseases. nih.govfrontiersin.org By introducing Decanal-d2 into a biological system, researchers can trace its incorporation into various lipid species and follow its metabolic fate.
For example, studies on the effects of different dietary protein concentrations on lipid metabolism in livestock have utilized gene expression analysis to understand the underlying molecular mechanisms. mdpi.com In such studies, tracing the metabolic fate of labeled precursors like Decanal-d2 could provide direct evidence of how dietary interventions alter lipid synthesis and degradation pathways. This can be achieved by analyzing the isotopic enrichment in downstream metabolites, such as fatty acids and triglycerides, using mass spectrometry. lumenlearning.com
The table below summarizes the key applications of Decanal-d2 in metabolic studies:
| Application Area | Specific Use of Decanal-d2 | Analytical Technique | Research Goal |
| Metabolic Flux Analysis | Tracer to follow atom transitions | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) creative-proteomics.com | Quantify reaction rates in metabolic pathways. creative-proteomics.comethz.ch |
| Untargeted Metabolomics | Internal standard for quality control | Liquid Chromatography-Mass Spectrometry (LC-MS) metabolon.com | Obtain a broad snapshot of the metabolome. metabolon.com |
| Targeted Metabolomics | Internal standard for precise quantification | LC-MS nih.gov | Accurately measure specific, predefined metabolites. nih.gov |
| Lipid Metabolism | Tracer to track incorporation and fate | Gas Chromatography-Mass Spectrometry (GC-MS), LC-MS | Understand the synthesis, breakdown, and modification of lipids. lumenlearning.commdpi.com |
Biogenic Volatile Organic Compound (BVOC) Emissions and Transformations
Biogenic volatile organic compounds (BVOCs) are a diverse group of organic compounds emitted by plants and other living organisms. researchgate.netmdpi.com These compounds play significant roles in atmospheric chemistry, including the formation of ozone and secondary organic aerosols. nih.gov Decanal is a known BVOC emitted by various plant species. frontiersin.org
The use of isotopically labeled compounds like Decanal-d2 is instrumental in studying the emission and subsequent atmospheric transformations of BVOCs. By releasing a known quantity of Decanal-d2 into a controlled environment, such as a plant enclosure or an atmospheric simulation chamber, researchers can track its fate and distinguish it from naturally emitted, unlabeled decanal. This allows for the precise determination of emission rates and the study of reaction kinetics without interference from background sources. mountainscholar.org
For instance, studies on the impact of environmental stressors like ozone on BVOC emissions from tropical trees have identified decanal as a significant emitted compound. frontiersin.org Using Decanal-d2 in such experiments would enable a more accurate assessment of how these stressors affect the production and release of specific aldehydes.
Tracing Environmental Transformation and Degradation Pathways
Understanding the environmental fate of chemical compounds is crucial for assessing their potential impact. Decanal-d2 can be used as a tracer to investigate the transformation and degradation of aldehydes in various environmental compartments.
Abiotic degradation processes, such as photo-oxidation (degradation by light) and hydrolysis (reaction with water), are important pathways for the breakdown of organic compounds in the environment. nih.govvu.lt The kinetics of these reactions determine the persistence of a compound.
By spiking environmental samples (e.g., water, soil) with Decanal-d2 and exposing them to controlled conditions (e.g., specific light wavelengths, pH levels), scientists can monitor the disappearance of the labeled compound over time. govinfo.gov This allows for the calculation of degradation rate constants and half-lives. For example, the photo-oxidation of polymers is a well-studied abiotic degradation process, and similar principles can be applied to study the atmospheric photo-oxidation of volatile compounds like decanal. calpoly.eduresearchgate.net
The following table outlines research findings related to the abiotic degradation of compounds similar to or including decanal:
| Degradation Process | Key Findings | Relevant Conditions |
| Photo-oxidation | Significant degradation of PET microplastics observed over a 60-day period, with a 1-22% increase in carbonyl groups. nih.gov | UV radiation, with acceleration in the presence of water and mechanical abrasion. nih.gov |
| Hydrolysis | Can accelerate the degradation of polymers in conjunction with photo-oxidation. nih.gov | Aqueous environments. nih.gov |
| Atmospheric Reactions | Aldehydes are subject to secondary transformation in the atmosphere. copernicus.org | Presence of atmospheric oxidants like hydroxyl radicals. |
Microorganisms play a vital role in the breakdown of organic compounds in the environment. researchgate.netmdpi.com The study of biotic degradation mechanisms is essential for understanding the natural attenuation of pollutants.
Introducing Decanal-d2 into microbial cultures or environmental microcosms allows researchers to trace its uptake and metabolism by microorganisms. researchgate.netnih.gov By analyzing the metabolic products, it is possible to identify the specific degradation pathways employed by different microbial species. This information is valuable for bioremediation strategies. For example, certain bacteria are known to oxidize long-chain alkanes, a process that can involve aldehyde intermediates. researchgate.net
Bioavailability and Transport Studies using Deuterated Analogues
The use of stable isotope-labeled compounds, such as Decanal-d2, is a cornerstone of modern research for tracing the path of molecules through complex biological and environmental systems. evitachem.comfrontiersin.org By replacing specific hydrogen atoms with their heavier, non-radioactive isotope, deuterium, scientists can distinguish the labeled compound from its naturally occurring counterparts. This allows for precise tracking and quantification, providing critical data on how a substance is absorbed, distributed, metabolized, and excreted (ADME) in living organisms, as well as its movement and persistence in the environment. technologynetworks.comnih.gov
In biological research, deuterated compounds like Decanal-d2 are invaluable for pharmacokinetic studies. nih.gov The slightly increased mass of the deuterium atom does not typically alter the fundamental chemical properties of the molecule, but it makes the compound easily detectable by mass spectrometry. unibestpharm.com This technique allows researchers to administer the labeled compound and then measure its concentration and the appearance of its metabolites in various tissues and fluids, such as blood, plasma, and urine, over time. nih.gov This process is essential for understanding a compound's bioavailability—the fraction of an administered dose that reaches the systemic circulation in an unchanged form. technologynetworks.comnih.gov For orally administered compounds like decanal, this includes passage and potential metabolism within the intestine. nih.gov
In environmental science, understanding the fate of chemicals like decanal—a naturally occurring aldehyde found in sources like citrus and also used in fragrances—is crucial. epa.govwikipedia.org Deuterated analogues serve as powerful tracers to monitor how these substances move through and persist in different environmental compartments, such as water, soil, and air. epa.gov These studies can reveal key degradation pathways, including microbial action or photochemical breakdown, and assess the potential for bioaccumulation in organisms. researchgate.net The ability to distinguish the introduced, labeled substance from any pre-existing, natural decanal allows for clear and unambiguous measurement of its environmental transport and persistence.
While specific, publicly available datasets on the bioavailability and transport of Decanal-d2 are highly specialized, the established methodologies from related deuterated compounds provide a clear framework for its application. The data generated from such studies are critical for both pharmaceutical development and environmental risk assessment. epa.govscielo.org.mx
Data Tables
Table 1: Pharmacokinetic Parameters of Ingested Deuterium Oxide (D₂O) in Humans
This table shows kinetic parameters for the absorption and distribution of water labeled with D₂O, demonstrating the type of data that can be obtained using deuterated tracers.
| Parameter | Value (Mean ± SD) | Description |
| Appearance in Plasma | Within 5 minutes | The time until the tracer is first detected in the bloodstream. |
| Absorption Half-life | 11 - 13 minutes | The time required for half of the ingested tracer to be absorbed into the body water pool. |
| Time to Complete Absorption | 75 - 120 minutes | The time until the tracer is fully absorbed and distributed. |
| Body Water Pool Turnover | 4.58 ± 0.80 L/day | The rate at which the body's water is replaced. |
| Time to Complete Renewal | ~50 days | The estimated time to completely replace the body's water. |
Data adapted from studies on the pharmacokinetics of D₂O in humans. nih.gov
Table 2: Application of Deuterated Tracers in Metabolic Studies
This table outlines how different deuterated tracers are used to investigate metabolic pathways, which is analogous to how Decanal-d2 would be used to study lipid metabolism.
| Deuterated Tracer | Area of Study | Key Findings |
| Labeled Glucose | Carbohydrate Metabolism | Allows for quantification of hepatic glucose output and oxidation rates of glucose from different sources (e.g., plasma vs. gut). maastrichtuniversity.nl |
| Labeled Fatty Acids | Fat Metabolism | Used to determine the rate of appearance, disappearance, and oxidation of plasma-derived free fatty acids. maastrichtuniversity.nl |
| Deuterium Oxide (D₂O) | Muscle Protein Synthesis | Enables measurement of the synthesis rates of different muscle protein subfractions over several days. nih.gov |
Future Research Directions and Methodological Innovations for Deuterated Fatty Aldehydes
Advancements in Microfluidic Synthesis and Automated Deuteration
The synthesis of precisely labeled deuterated compounds is foundational to their application. Future research is moving towards microfluidic synthesis and automated deuteration processes to overcome the limitations of traditional batch synthesis. Microfluidic reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time, which is critical for achieving site-specific deuteration and minimizing unwanted byproducts. This precise control can lead to higher deuterium (B1214612) incorporation rates and improved yields.
Automated synthesis platforms, integrated with real-time monitoring, can streamline the production of a diverse library of deuterated fatty aldehydes. These systems allow for high-throughput screening of reaction conditions and catalysts, accelerating the development of novel deuteration methodologies. Continuous flow chemistry, a key feature of many automated systems, not only improves efficiency and scalability but also enhances safety when handling reactive intermediates. The evolution of these techniques will be crucial for producing the highly specific and complex deuterated standards required for next-generation metabolic research. acs.orgmarquette.edu
Integration of Multi-Omics Data with Isotopic Tracing for Systems Biology
Stable isotope tracing, using compounds like Decanal-d2, is a powerful technique for metabolic flux analysis (MFA), which quantifies the rates of metabolic reactions within a biological system. nih.govcreative-proteomics.comnih.gov The core principle of MFA is that the labeling patterns of intracellular metabolites are determined by the metabolic fluxes, allowing researchers to infer these rates by measuring the isotopic enrichment in downstream products. nih.govfrontiersin.orgisotope.com However, to achieve a holistic understanding of cellular regulation, these metabolic data must be integrated with other large-scale biological datasets.
Systems biology aims to integrate data from genomics, transcriptomics, proteomics, and metabolomics to construct comprehensive models of cellular function. By combining MFA data from deuterated fatty aldehyde tracers with multi-omics data, researchers can link changes in metabolic pathways to genetic mutations, gene expression levels, and protein abundance. frontiersin.org For instance, feeding cells a deuterated lipid precursor like Decanal-d2 allows for tracing de novo lipid synthesis. jove.com When this metabolomic data is layered with transcriptomic data, it can reveal how gene regulation under specific conditions (e.g., disease states) alters lipid metabolism. This integrated approach is essential for identifying novel therapeutic targets and understanding the complex interplay of cellular networks. frontiersin.orgisotope.com
Table 1: Integration of Isotopic Tracing with Multi-Omics Data
| Omics Field | Data Type | Contribution to Systems Biology |
|---|---|---|
| Genomics | DNA Sequence | Identifies genetic predispositions or mutations that may alter metabolic pathways. |
| Transcriptomics | mRNA Levels | Reveals changes in gene expression that regulate the enzymes involved in metabolic fluxes. |
| Proteomics | Protein Abundance & PTMs | Quantifies the levels of metabolic enzymes and their post-translational modifications (PTMs), providing a direct link to pathway activity. |
| Metabolomics (Isotopic Tracing) | Isotope Labeling Patterns | Directly measures the flow (flux) of metabolites through specific pathways, providing a functional readout of the metabolic state. nih.govnih.gov |
Real-time Monitoring Techniques for Deuterium Incorporation and Exchange
A significant frontier in isotopic tracing is the ability to monitor deuterium incorporation and exchange in real-time within living systems. mednexus.org Traditional methods often rely on endpoint analysis, which misses the dynamic nature of metabolic processes. Several innovative techniques are emerging to provide this crucial temporal resolution.
Deuterium Magnetic Resonance Spectroscopy (DMRS) and Deuterium Metabolic Imaging (DMI) are non-invasive methods that can detect deuterated compounds in vivo. researchgate.netnih.govoup.com Given the low natural abundance of deuterium, the administration of a labeled substrate results in a strong, background-free signal that can be used to map its metabolic fate spatially and temporally. nih.gov Mass spectrometry-based techniques are also evolving for real-time analysis. Secondary Electrospray Ionization-High-Resolution Mass Spectrometry (SESI-HRMS) can monitor volatile compounds emitted by living organisms, allowing for the dynamic tracking of deuterium incorporation into metabolites excreted through breath or skin. mednexus.org Similarly, Probe Electrospray Ionization (PESI-MS) enables direct, real-time sampling of reactions, making it a valuable tool for studying the kinetics of hydrogen-deuterium exchange (HDX). conicet.gov.ar
Table 2: Comparison of Real-time Monitoring Techniques
| Technique | Principle | Advantages | Limitations |
|---|---|---|---|
| DMRS/DMI | NMR/MRI detection of deuterium nuclei. nih.govoup.com | Non-invasive, provides spatial and temporal data, minimal background signal. nih.gov | Lower sensitivity compared to MS, requires specialized hardware/tuning. oup.com |
| SESI-HRMS | Ambient ionization of volatile/aerosolized metabolites. mednexus.org | Real-time, non-invasive monitoring of emitted compounds, high sensitivity and mass resolution. mednexus.org | Limited to volatile or aerosolized metabolites. |
| PESI-MS | Direct sampling and ionization using a solid needle. conicet.gov.ar | Real-time monitoring of liquid-phase reactions, minimal sample preparation. conicet.gov.ar | Primarily for in-vitro or surface analysis. |
| Raman Microspectroscopy | Detection of C-D bond vibrations. pnas.org | Non-destructive, single-cell resolution, provides chemical fingerprint. pnas.org | Lower sensitivity than fluorescence, potential for weak signals. |
Addressing Challenges in Deuterium Labeling Stability and Exchange in Complex Matrices
A persistent challenge in the use of deuterated compounds is the stability of the deuterium label, particularly the issue of back-exchange. nih.govnih.gov Back-exchange is the undesired loss of the deuterium label and its replacement with hydrogen from the aqueous solvents used during sample preparation and analysis. acs.orgwikipedia.org This phenomenon can compromise the accuracy of quantitative studies by degrading the isotopic information. nih.govsigmaaldrich.com
Several factors influence the rate of back-exchange, including pH, temperature, ionic strength, and the duration of analysis. nih.govnih.govcapes.gov.br The exchange process is minimized at low pH (around 2.5) and low temperature (near 0°C). acs.orgwikipedia.org Therefore, a critical step in analytical workflows, such as Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), is to rapidly lower the pH and temperature after the labeling reaction—a process known as quenching. nih.govthermofisher.com
Future methodological innovations aim to further minimize back-exchange. This includes the use of ultra-high-performance liquid chromatography (UPLC) systems that operate at low temperatures and allow for faster separation times, reducing the period during which back-exchange can occur. wikipedia.org Additionally, strategic placement of deuterium labels on non-exchangeable positions within the molecule during synthesis is a key strategy to ensure label stability. sigmaaldrich.com Computational tools are also being developed to correct for back-exchange, though minimizing it experimentally remains the preferred approach. acs.org
Table 3: Challenges and Mitigation Strategies for Deuterium Label Stability
| Challenge | Description | Key Influencing Factors | Mitigation Strategies |
|---|---|---|---|
| Back-Exchange | Loss of deuterium label and replacement with hydrogen from the analytical environment. acs.orgwikipedia.org | pH, temperature, analysis time, solvent composition, ionic strength. nih.govnih.gov | Rapid quenching (low pH ~2.5, low temp ~0°C); use of fast UPLC systems; minimize time between quenching and analysis. acs.orgwikipedia.orgthermofisher.com |
| Isotopic Effects | The presence of deuterium can slightly alter the physical and chemical properties of a molecule, potentially affecting chromatographic retention time or reaction kinetics. sigmaaldrich.commdpi.com | Mass difference between H and D; changes in bond strength. | Use of 13C-labeled standards where feasible; careful calibration and validation of analytical methods. sigmaaldrich.commdpi.com |
| Matrix Effects | Components of a complex sample (e.g., cell lysate, plasma) can interfere with the ionization and detection of the deuterated analyte in mass spectrometry. researchgate.net | High abundance of salts, lipids, and proteins in the sample matrix. | Advanced sample cleanup (e.g., solid-phase extraction); use of isotopically labeled internal standards for normalization. researchgate.netresearchgate.net |
Q & A
Basic Research Questions
Q. What are the key chemical properties of Decanal (C₁₀H₂₀O) that influence its behavior in organic synthesis reactions?
- Methodological Answer : Decanal's reactivity is governed by its aldehyde functional group, linear hydrocarbon chain, and molecular weight (156.27 g/mol). Researchers should analyze its boiling point (≈209°C), solubility in polar/non-polar solvents, and susceptibility to oxidation or nucleophilic addition. Structural analysis via NMR or IR spectroscopy can confirm purity and functional group integrity . For synthesis applications, kinetic studies under controlled conditions (e.g., inert atmospheres) are recommended to minimize side reactions.
Q. What safety protocols are critical when handling Decanal in laboratory settings?
- Methodological Answer : Decanal requires stringent safety measures due to its flammability and irritant properties. Researchers must wear PPE (gloves, lab coats, goggles) and work in fume hoods. Waste should be segregated and disposed via certified biohazard services. Experimental logs must document exposure risks and emergency procedures, aligning with chemical hygiene plans .
Q. How can researchers design a preliminary experiment to assess Decanal's role as a flavor or fragrance precursor?
- Methodological Answer : Start with small-scale esterification or condensation reactions using Decanal as a substrate. Employ GC-MS to identify volatile byproducts and quantify yield. Control variables (temperature, catalyst type) and compare results with literature on analogous aldehydes (e.g., octanal). Replicate trials to establish reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields of Decanal under varying catalytic conditions?
- Methodological Answer : Conduct a meta-analysis of existing studies to identify variables (e.g., catalyst loading, solvent polarity). Perform controlled experiments using standardized protocols, and apply statistical tools (ANOVA, regression) to isolate confounding factors. Cross-validate findings with isotopic labeling (e.g., deuterated Decanal) to trace reaction pathways .
Q. What strategies optimize Decanal's synthesis efficiency while minimizing byproduct formation?
- Methodological Answer : Implement Design of Experiments (DOE) to test parameters like temperature gradients, reagent stoichiometry, and catalyst support materials (e.g., zeolites vs. homogeneous catalysts). Use in-situ FTIR or HPLC to monitor reaction progress. Computational modeling (DFT) can predict transition states and guide optimization .
Q. How should researchers address reproducibility challenges in Decanal-based kinetic studies?
- Methodological Answer : Standardize reaction setups (e.g., degassing solvents, calibrating instruments) and document environmental conditions (humidity, light exposure). Share raw data and protocols via open-access platforms for peer validation. Incorporate negative controls and replicate experiments across independent labs .
Q. What interdisciplinary approaches enhance Decanal's application in biomimetic or materials science research?
- Methodological Answer : Collaborate with biochemists to study Decanal's role in microbial quorum sensing (e.g., as a bacterial signaling molecule). In materials science, explore its use in self-assembled monolayers (SAMs) via surface plasmon resonance (SPR) or AFM. Publish interdisciplinary datasets with clear metadata to foster cross-field insights .
Methodological Considerations
- Data Integrity : Ensure data meets reliability (reproducible protocols), representativeness (diverse experimental conditions), and validity (alignment with research aims) criteria .
- Literature Review : Use databases like SciFinder or Reaxys to identify gaps (e.g., Decanal’s photostability in UV environments). Prioritize peer-reviewed journals over preprints .
- Ethical Reporting : Disclose funding sources, conflicts of interest, and safety compliance in publications. Cite primary sources to avoid plagiarism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
